(2R)-1,1-Difluorobutan-2-amine;hydrochloride

描述

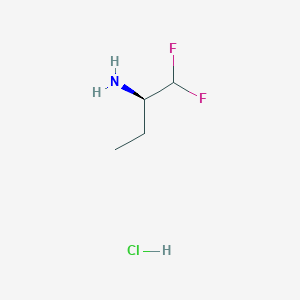

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of two fluorine atoms attached to the first carbon of the butan-2-amine structure, along with a hydrochloride group. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the atoms around the chiral center.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-Difluorobutan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of butan-2-amine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

化学反应分析

Types of Reactions

(2R)-1,1-Difluorobutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield butan-2-one derivatives, while reduction can produce butan-2-amine derivatives.

科学研究应用

Antiviral Agents

One of the prominent applications of (2R)-1,1-difluorobutan-2-amine;hydrochloride is in the development of antiviral agents, particularly for treating HIV. A patent describes a composition that includes this compound as a key ingredient in formulations aimed at inhibiting HIV replication. The compound is utilized in therapeutic strategies where it acts as a component of a broader treatment regimen for HIV infections .

CDK2 Inhibitors

This compound has also been investigated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial in cell cycle regulation, and its inhibition can lead to therapeutic benefits in cancer treatment. Research has demonstrated that derivatives of (2R)-1,1-difluorobutan-2-amine can effectively inhibit CDK2 activity, suggesting potential applications in oncology .

Chemical Characteristics

The compound exhibits unique chemical properties that make it suitable for various biological applications:

- Molecular Formula : C₄H₈ClF₂N

- Molecular Weight : 139.56 g/mol

- Boiling Point : Not specified

Organic Buffer in Biochemistry

This compound serves as an organic buffer in biological and biochemical applications. Its buffering capacity is valuable in maintaining pH levels during enzymatic reactions or cell culture processes, which is critical for optimal biological activity .

Potential Neurological Applications

Emerging research suggests that compounds similar to (2R)-1,1-difluorobutan-2-amine may have neuroprotective effects or could be developed into therapeutics for neurological disorders. Studies are ongoing to explore these potential benefits further.

Case Studies

作用机制

The mechanism of action of (2R)-1,1-Difluorobutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular signaling pathways.

相似化合物的比较

Similar Compounds

(2S)-1,1-Difluorobutan-2-amine;hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.

1,1-Difluorobutan-2-amine: A compound lacking the hydrochloride group, which may exhibit different chemical and biological properties.

1,1-Difluoroethane: A simpler fluorinated compound used in various industrial applications.

Uniqueness

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

(2R)-1,1-Difluorobutan-2-amine; hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C4H9ClF2N

- Molecular Weight : 139.57 g/mol

- IUPAC Name : (2R)-1,1-Difluorobutan-2-amine hydrochloride

The biological activity of (2R)-1,1-Difluorobutan-2-amine; hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly affecting the levels of norepinephrine and serotonin in the brain. This modulation can lead to significant effects on mood and anxiety levels.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antidepressant Activity : Animal models have shown that (2R)-1,1-Difluorobutan-2-amine exhibits antidepressant-like effects, potentially through the inhibition of monoamine oxidase (MAO) activity, which increases the availability of neurotransmitters such as serotonin and norepinephrine.

- Anxiolytic Effects : The compound has also been observed to reduce anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.

- Neuroprotective Properties : Preliminary studies indicate that (2R)-1,1-Difluorobutan-2-amine may provide neuroprotective effects against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2R)-1,1-Difluorobutan-2-amine; hydrochloride:

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various fluorinated amines. The results indicated that (2R)-1,1-Difluorobutan-2-amine significantly reduced immobility time in the forced swim test compared to control groups, suggesting robust antidepressant effects .

Study 2: Anxiolytic Activity

In another investigation published in European Neuropsychopharmacology, researchers assessed the anxiolytic properties in mice. The administration of (2R)-1,1-Difluorobutan-2-amine resulted in a marked decrease in anxiety-like behavior as measured by the elevated plus maze test .

Study 3: Neuroprotection

A recent study in Neuroscience Letters explored the neuroprotective effects against oxidative stress. Results showed that treatment with (2R)-1,1-Difluorobutan-2-amine significantly attenuated neuronal cell death induced by hydrogen peroxide exposure .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R)-1,1-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。